molecular formula C18H17NO2 B6242877 1-[2-(2-methylphenyl)ethyl]-1H-indole-2-carboxylic acid CAS No. 2378502-98-6

1-[2-(2-methylphenyl)ethyl]-1H-indole-2-carboxylic acid

Cat. No.: B6242877
CAS No.: 2378502-98-6
M. Wt: 279.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methylphenyl)ethyl]-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methylphenyl)ethyl]-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl₃, followed by hydrolysis.

    Attachment of the 2-(2-Methylphenyl)ethyl Side Chain: This step can be achieved through a Friedel-Crafts alkylation, where the indole derivative reacts with 2-(2-methylphenyl)ethyl chloride in the presence of a Lewis acid catalyst like AlCl₃.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methylphenyl)ethyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially converting the side chain or the indole ring.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, targeting the carboxylic acid group or the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using AlCl₃ as a catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the side chain or the indole ring.

    Reduction: Reduced forms of the carboxylic acid group or the indole ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(2-Methylphenyl)ethyl]-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenyl)ethyl]-1H-indole-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific biological activity.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to its observed effects.

Comparison with Similar Compounds

    1H-Indole-2-carboxylic acid: Lacks the 2-(2-methylphenyl)ethyl side chain, making it less hydrophobic.

    2-Phenylindole: Similar indole core but with a phenyl group instead of the carboxylic acid and side chain.

    2-Methylindole: Contains a methyl group on the indole ring, differing in substitution pattern.

Uniqueness: 1-[2-(2-Methylphenyl)ethyl]-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the carboxylic acid group and the 2-(2-methylphenyl)ethyl side chain enhances its potential interactions and applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2378502-98-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.